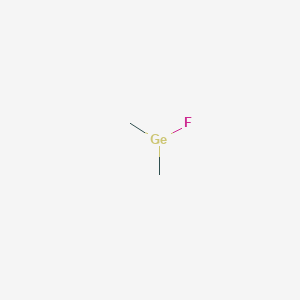
Fluorodimethyl-germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoro(dimethyl)germane is an organogermanium compound with the molecular formula C2H7FG It is a derivative of germane, where two hydrogen atoms are replaced by methyl groups and one hydrogen atom is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoro(dimethyl)germane can be synthesized through several methods. One common approach involves the reaction of dimethylgermanium dichloride with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction typically requires an inert atmosphere to prevent unwanted side reactions and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: In an industrial setting, the production of fluoro(dimethyl)germane may involve the use of specialized equipment to handle the reactive fluorinating agents and to maintain the required reaction conditions. The process may include steps such as purification and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Fluoro(dimethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: It can be reduced to form simpler germanium-containing compounds.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Germanium dioxide (GeO2) and other oxidized species.
Reduction: Simpler organogermanium compounds.
Substitution: Various substituted organogermanium compounds depending on the nucleophile used.
Scientific Research Applications
Fluoro(dimethyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Biology: Research is ongoing to explore its potential biological activity and its effects on cellular processes.
Medicine: There is interest in its potential use in medicinal chemistry for the development of new therapeutic agents.
Industry: It is used in the semiconductor industry for the deposition of germanium-containing thin films and in the production of specialized materials with unique properties.
Mechanism of Action
The mechanism by which fluoro(dimethyl)germane exerts its effects involves its interaction with various molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound. The presence of the germanium atom allows for unique coordination chemistry and the formation of stable complexes with other molecules.
Comparison with Similar Compounds
Dimethylgermane (C2H8Ge): Lacks the fluorine atom, resulting in different reactivity and properties.
Fluorogermane (GeH3F): Contains a fluorine atom but lacks the methyl groups, leading to different chemical behavior.
Trimethylgermane (C3H9Ge): Contains three methyl groups and no fluorine, resulting in different physical and chemical properties.
Uniqueness: Fluoro(dimethyl)germane is unique due to the presence of both fluorine and methyl groups, which impart distinct reactivity and properties compared to other organogermanium compounds. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C2H6FGe |
|---|---|
Molecular Weight |
121.70 g/mol |
InChI |
InChI=1S/C2H6FGe/c1-4(2)3/h1-2H3 |
InChI Key |
LXRSEKYTLGGYFW-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















